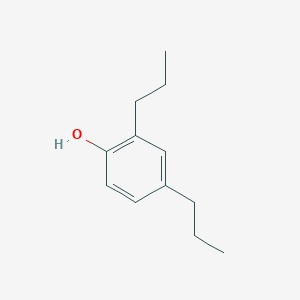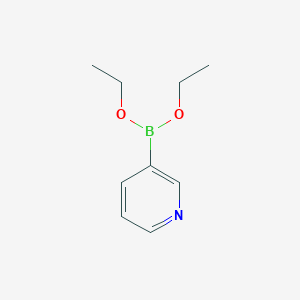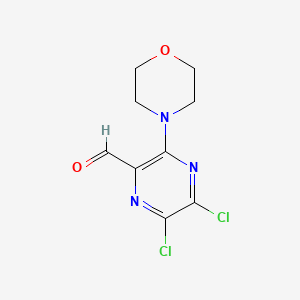
tert-Butyl 4-Methyl-2-biphenylcarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-Methyl-2-biphenylcarboxylate is an organic compound with the molecular formula C18H20O2 and a molecular weight of 268.35 g/mol. It is a biphenyl derivative commonly used as a building block in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: tert-Butyl 4-Methyl-2-biphenylcarboxylate can be synthesized by reacting 4’-methyl-2-biphenylcarboxylic acid with isobutene in the presence of an acid catalyst . This reaction typically occurs under mild conditions, making it industrially advantageous .
Industrial Production Methods: The industrial production of this compound involves the same reaction as the laboratory synthesis but on a larger scale. The process permits high-quality production with a high yield under mild reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 4-Methyl-2-biphenylcarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the biphenyl moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl 4-Methyl-2-biphenylcarboxylate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is involved in the preparation of angiotensin II receptor antagonists, which are used to treat hypertension.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-Methyl-2-biphenylcarboxylate involves its interaction with specific molecular targets. In the case of its use in pharmaceuticals, it acts on angiotensin II receptors, blocking their activity and thereby reducing blood pressure . The molecular pathways involved include the inhibition of the renin-angiotensin system, which plays a crucial role in blood pressure regulation.
Comparación Con Compuestos Similares
tert-Butyl 4’-(bromomethyl)biphenyl-2-carboxylate: A biphenyl derivative used in the preparation of angiotensin II receptor antagonists.
2-tert-Butyl-4-methylphenol: Another biphenyl derivative with different functional groups.
Uniqueness: tert-Butyl 4-Methyl-2-biphenylcarboxylate is unique due to its specific structure, which allows it to be used as a versatile building block in organic synthesis and pharmaceutical research. Its ability to undergo various chemical reactions and its role in the synthesis of biologically active compounds make it a valuable compound in multiple fields.
Propiedades
Fórmula molecular |
C18H20O2 |
|---|---|
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
tert-butyl 5-methyl-2-phenylbenzoate |
InChI |
InChI=1S/C18H20O2/c1-13-10-11-15(14-8-6-5-7-9-14)16(12-13)17(19)20-18(2,3)4/h5-12H,1-4H3 |
Clave InChI |
DGMCNUDMUQZHCI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2=CC=CC=C2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylpentanoic acid](/img/structure/B13860036.png)
![3-(2-phenylethyl)-1,3,8-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B13860037.png)
![(3R,4S)-3-[(3S)-3-(Acetyloxy)-3-(4-fluorophenyl)propyl]-4-[4-(acetyloxy)phenyl]-1-(4-fluorophenyl)-2-azetidinone](/img/structure/B13860038.png)



![4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(5R)-5,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid](/img/structure/B13860048.png)

